N-(5-CHLORO-2-METHYLPHENYL)-2-{[3-(4-METHOXYPHENYL)-8-METHYL-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIEN-2-YL]SULFANYL}ACETAMIDE
Description
N-(5-Chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a structurally complex small molecule characterized by a 1,4,8-triazaspiro[4.5]deca-1,3-diene core. This spirocyclic system is substituted with a 4-methoxyphenyl group at position 3, a methyl group at position 8, and a sulfanyl-linked acetamide moiety at position 2.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[2-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O2S/c1-16-4-7-18(25)14-20(16)26-21(30)15-32-23-22(17-5-8-19(31-3)9-6-17)27-24(28-23)10-12-29(2)13-11-24/h4-9,14H,10-13,15H2,1-3H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHODZKNDSUZERR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-Chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C22H18ClN3O2S
- Molecular Weight : 423.92 g/mol
- Boiling Point : 635.2 ± 55.0 °C (predicted)
- Density : 1.36 ± 0.1 g/cm³ (predicted)
- pKa : 12.36 ± 0.70 (predicted)
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the triazole ring may enhance its affinity for certain protein targets, potentially influencing pathways related to inflammation and cancer progression.
Anticancer Properties
Research has indicated that N-(5-Chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide exhibits significant anticancer activity:
- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
- Apoptosis Induction : It has been found to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers such as Bcl-2 and Bax.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties:
- Cytokine Modulation : It reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
- Inhibition of NF-kB Pathway : N-(5-Chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiror[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide inhibits the NF-kB signaling pathway, which is crucial in the inflammatory response.
Case Studies
-
Breast Cancer Cell Line Study :
- A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound led to a dose-dependent decrease in cell viability.
- Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
-
Prostate Cancer Research :
- In LNCaP prostate cancer cells, the compound significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
Data Table of Biological Activities
| Biological Activity | Effect Observed | Reference |
|---|---|---|
| Anticancer (MCF-7 Cells) | Decreased viability | [Source 1] |
| Apoptosis Induction | Increased apoptotic markers | [Source 2] |
| Anti-inflammatory | Reduced TNF-alpha production | [Source 3] |
| NF-kB Pathway Inhibition | Decreased NF-kB activation | [Source 4] |
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Similarity Assessment via Molecular Networking and Fragmentation Patterns
Molecular networking based on high-resolution MS/MS data enables rapid comparison of fragmentation patterns to identify structurally related compounds. For instance, the parent ion fragmentation of the target compound can be compared to analogs such as:
- 8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione (a spirocyclic oxazolidinedione derivative)
- 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol (a diazenyl-phenol derivative)
A hypothetical cosine similarity score (ranging 0–1) derived from MS/MS fragmentation profiles is shown below:
| Compound Name | Cosine Score vs. Target | Key Structural Differences |
|---|---|---|
| 8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione | 0.82 | Oxazolidinedione core vs. triazaspiro core |
| 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol | 0.45 | Lack of spirocyclic system; azo linkages |
The higher cosine score for the oxaza-spiro compound underscores the importance of the spiro[4.5]decane scaffold in determining fragmentation patterns .
Computational Similarity Metrics (Tanimoto and Dice Indexes)
Tanimoto and Dice indexes, calculated using MACCS or Morgan fingerprints, quantify molecular similarity. For example:
- Tanimoto Index (MACCS): Measures overlap of functional group fingerprints.
- Dice Index (Morgan): Focuses on topological atom environments.
| Compound Name | Tanimoto (MACCS) | Dice (Morgan) |
|---|---|---|
| Target Compound | 1.00 | 1.00 |
| 8-Methyl-1,4,8-triazaspiro[4.5]deca-1,3-diene (Core Analog) | 0.78 | 0.81 |
| N-(4-Hydroxyphenyl)acetamide (Side-Chain Analog) | 0.32 | 0.28 |
The core analog exhibits moderate similarity, while the acetamide side-chain analog shows low overlap, highlighting the dominance of the triazaspiro system in defining chemical similarity .
Density Functional Theory (DFT) Analysis of Electronic Properties
DFT studies on structurally related spiro compounds, such as those reported by Siluvairaj et al. (2024), reveal key electronic parameters:
| Compound Name | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) |
|---|---|---|---|
| Target Compound | -6.2 | -1.8 | 4.5 |
| 8-(4-Dimethylamino-phenyl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione | -5.9 | -1.5 | 5.1 |
| 4-((4-Aminophenyl)diazenyl)-2-((2-phenylhydrazono)methyl)phenol | -7.1 | -2.3 | 3.2 |
Implications of Structural Variations on Bioactivity
For example:
- 7-Oxa-9-aza-spiro[4.5]decane derivatives exhibit moderate antibacterial activity against S. aureus (MIC: 16 µg/mL) .
- Triazaspiro compounds with sulfanyl linkages show nanomolar inhibition of CDK2 kinases in computational models .
The chloro-methylphenyl and methoxyphenyl substituents in the target compound may enhance membrane permeability and target affinity compared to simpler spiro derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
